

TVB-3166 and the PI3K/AKT/mTOR Pathway: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of **TVB-3166**, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its intricate relationship with the critical PI3K/AKT/mTOR signaling pathway. Overexpression of FASN is a hallmark of many human cancers and is associated with poor prognosis, making it a compelling target for therapeutic intervention.[1][2] **TVB-3166** is an orally-available, reversible small molecule inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1][3] Its mechanism of action extends beyond the simple blockade of lipid synthesis, revealing a complex interplay with oncogenic signaling cascades, most notably the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of normal cellular processes, including growth, proliferation, survival, and metabolism.[4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as AKT and its upstream activator PDK1, to the plasma membrane.[6] This co-localization facilitates the phosphorylation and full activation of AKT.[6]



Activated AKT orchestrates a multitude of downstream effects, including the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating effectors like S6 kinase (S6K) and 4E-BP1.[4] Dysregulation of this pathway, through mutations in key components like PI3K or the loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is one of the most frequent aberrations in human cancer, leading to uncontrolled cell proliferation and survival.[1][4]

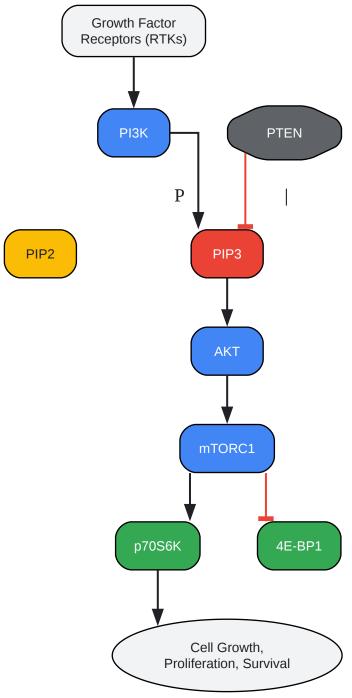


Diagram 1. The canonical PI3K/AKT/mTOR signaling pathway.



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Caption: A simplified diagram of the core PI3K/AKT/mTOR signaling cascade.

TVB-3166: Mechanism of Action and Impact on PI3K/AKT/mTOR Signaling

TVB-3166's primary molecular target is Fatty Acid Synthase (FASN), the key enzyme responsible for the terminal steps in the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[2][8] While normal cells typically acquire fatty acids from circulation, many tumor cells exhibit upregulated FASN activity, relying on endogenous fatty acid production to support rapid proliferation, energy metabolism, and the synthesis of cellular membranes.[1][9]

Inhibition of FASN by **TVB-3166** disrupts these processes and, critically, exerts a multi-level suppressive effect on the PI3K/AKT/mTOR pathway.[1][7] This is not a direct inhibition of the pathway's kinases, but rather an indirect consequence of depleting the cellular pool of endogenously synthesized lipids.

The key mechanisms for this crosstalk include:

- Disruption of Lipid Raft Architecture: The integrity of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids—is crucial for the proper localization and function of many signaling proteins, including receptor tyrosine kinases and AKT.[2][3] FASN inhibition, by altering the composition of membrane phospholipids, disrupts the structure of these rafts.[3][7] This impairs the recruitment of signaling molecules to the membrane, thereby reducing signal transduction upstream of and at the level of PI3K and AKT.[2][7]
- Depletion of Key Signaling Lipids: FASN inhibitors have been shown to diminish the cellular levels of critical signaling lipids such as diacylglycerol (DAG) and PIP3.[7] The reduction in PIP3, the direct product of PI3K, provides a cogent explanation for the subsequent inactivation of the AKT-mTORC1 axis.[7]
- Induction of Cellular Stress: The blockade of fatty acid synthesis can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR).[10] This stress response activates proteins like REDD1 and AMPKα, which are known repressors of







mTORC1, leading to the dephosphorylation of its downstream targets, including the ribosomal protein S6.[7]

Downregulation of Signaling Proteins: Treatment with FASN inhibitors can lead to the
downregulation of both the expression and phosphorylation of key PI3K pathway effectors,
including AKT, mTOR, p70S6K, and S6.[9][11] This suggests that FASN activity is required
not only for the activation but also for maintaining the stability of these oncogenic proteins.



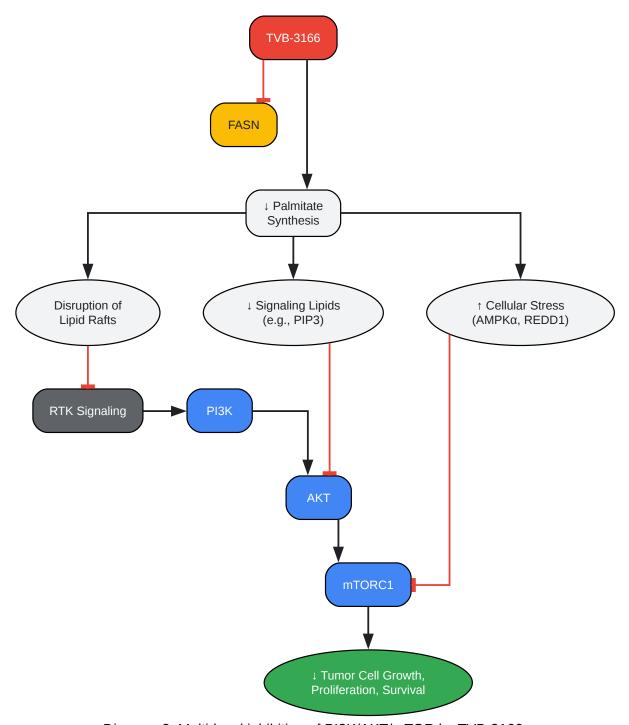


Diagram 2. Multi-level inhibition of PI3K/AKT/mTOR by TVB-3166.

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Caption: **TVB-3166** inhibits FASN, leading to downstream effects that suppress the PI3K/AKT/mTOR pathway at multiple nodes.

Quantitative Data Summary

The preclinical efficacy of **TVB-3166** has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Activity of TVB-3166

Parameter	Value	Cell Line / System	Citation
Biochemical IC50	42 nM	Cell-free FASN assay	[12][13]
Cellular Palmitate Synthesis IC50	81 nM	-	[12][13]
Cell Viability IC50	0.10 μM (100 nM)	CALU-6 (NSCLC)	[13]
Apoptosis Induction	Dose-dependent	Various tumor cell lines	[1][13]

| AKT/S6 Phosphorylation Inhibition | Dose-dependent | CALU-6, COLO-205, OVCAR-8, 22Rv1 |[1][11] |

Table 2: In Vivo Efficacy of **TVB-3166** in Xenograft Models



Tumor Model	Treatment	Dose & Schedule	Tumor Growth Inhibition (TGI) %	Citation
PANC-1 (Pancreatic)	TVB-3166	30 mg/kg, PO, QD	19%	[11]
PANC-1 (Pancreatic)	TVB-3166	100 mg/kg, PO, QD	57%	[11]
CALU-6 (NSCLC)	TVB-3166 + Paclitaxel	60 mg/kg PO QD + 10 mg/kg IV q4d	Tumor Regression	[8]
A549 (NSCLC)	TVB-3166 + Paclitaxel	60 mg/kg PO QD + 10 mg/kg IV q4d	76%	[8]
A549 (NSCLC)	TVB-3166 + Docetaxel	60 mg/kg PO QD + 8 mg/kg IV q7d	81%	[8]
CTG-0165 (NSCLC PDX)	TVB-3166 + Paclitaxel	60 mg/kg PO QD + 10 mg/kg IV q4d	Tumor Regression	[8]

| Various PDX models | TVB-3166 | 60 mg/kg, PO, QD | >80% (in sensitive models) |[14] |

PO: Per os (oral gavage); QD: Once daily; IV: Intravenous; q4d: every 4 days; q7d: every 7 days; NSCLC: Non-small-cell lung cancer; PDX: Patient-Derived Xenograft.

Key Experimental Protocols

The following are summarized methodologies for experiments frequently cited in the evaluation of **TVB-3166**.

- 4.1. Cell Viability and Proliferation Assays
- Objective: To determine the effect of FASN inhibition on tumor cell growth and survival.



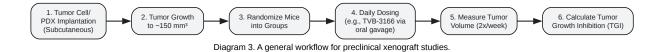
Methodology: Tumor cells (e.g., CRC, NSCLC lines) are seeded in 96-well plates and allowed to adhere.[14] Cells are then treated with a range of concentrations of TVB-3166 or vehicle control (DMSO) for a specified period (typically 72 hours to 7 days).[11][14] Viability can be assessed using assays like CellTiter-Glo®, which measures cellular ATP levels, or by direct cell counting.[11][14] IC₅₀ values are calculated from dose-response curves.

4.2. Western Blot Analysis

- Objective: To measure changes in the expression and phosphorylation status of proteins within the PI3K/AKT/mTOR pathway.
- Methodology: Tumor cells (e.g., CALU-6, COLO-205) are treated with TVB-3166 (e.g., 0.02, 0.2, or 2.0 μM) or vehicle for a set time (e.g., 96 hours).[1] Cells are lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of AKT (e.g., p-AKT S473), S6, and other proteins of interest.[1][11] Loading controls like GAPDH or β-actin are used to ensure equal protein loading.

4.3. Xenograft Tumor Studies

- Objective: To evaluate the in vivo anti-tumor efficacy of TVB-3166, alone or in combination with other agents.
- Methodology: Immune-compromised mice (e.g., NSG or nude mice) are subcutaneously implanted with human tumor cells or patient-derived tumor fragments (PDX).[1][14] When tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups.[8] TVB-3166 is typically administered via oral gavage daily.[13] Tumor volumes are measured regularly (e.g., twice weekly) with calipers.[1] At the end of the study, Tumor Growth Inhibition (TGI) is calculated relative to the vehicle-treated control group.[11]



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Caption: A typical experimental workflow for assessing in vivo efficacy in xenograft models.

- 4.4. Immunofluorescent Staining for Lipid Rafts
- Objective: To visualize the effect of FASN inhibition on lipid raft architecture.
- Methodology: Tumor cells (e.g., COLO-205, CALU-6) are cultured on coverslips and treated with TVB-3166.[1] Cells are then fixed and stained with cholera toxin subunit B conjugated to a fluorophore (e.g., FITC), which binds to the ganglioside GM1, a marker for lipid rafts.[1] Co-staining with antibodies against raft-associated proteins (e.g., N-Ras) can also be performed.[2] Images are captured using confocal microscopy to observe changes in the distribution and integrity of lipid rafts.[2]

Conclusion

TVB-3166 represents a targeted therapeutic strategy that leverages the metabolic dependency of cancer cells on de novo lipogenesis. Its mechanism of action is multifaceted, extending beyond metabolic disruption to induce a potent, multi-level suppression of the PI3K/AKT/mTOR pathway—a central driver of oncogenesis. By depleting key lipids, TVB-3166 disrupts the membrane architecture required for signal transduction and activates cellular stress responses that further inhibit pro-growth signaling. Preclinical data strongly support its anti-tumor activity, both as a monotherapy in sensitive models and in combination with standard-of-care agents like taxanes.[3][8] These findings provide a strong rationale for the continued clinical investigation of FASN inhibitors like TVB-3166 as a novel approach to treating cancers characterized by FASN overexpression and dysregulated PI3K/AKT/mTOR signaling.

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